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molecular formula C8H5F4NO B8641297 [4-(Trifluoromethyl)phenyl]carbamyl fluoride CAS No. 54041-82-6

[4-(Trifluoromethyl)phenyl]carbamyl fluoride

Cat. No. B8641297
M. Wt: 207.12 g/mol
InChI Key: YRDSTBRXHALWFY-UHFFFAOYSA-N
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Patent
US04481370

Procedure details

4-(Trifluoromethyl)phenyl carbamic fluoride was prepared in situ by the reaction of 224 parts of 1-isocyanato-4-(trifluoromethyl)benzene and 460 parts of hydrogen fluoride added over a period of about 35 minutes at about 3° C. The reaction mixture was then sealed in a polytetrafluoroethylene reaction vessel, heated to about 24° C., and maintained thereat, with agitation, for about 112 hours. Infra-red analysis of the gaseous phase, when the reaction vessel was opened to atmospheric pressure, indicated large quantities of carbonyl fluoride present. The remaining organic product was analyzed by gas chromatographic techniques, using n-pentadecane as an internal standard, indicating a yield of 114 parts of 4-(trifluoromethyl)benzenamine.
[Compound]
Name
224
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
polytetrafluoroethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
114
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][CH:5]=1)=[C:2]=[O:3].F.C(F)([F:17])=O.CCCCCCCCCCCCCCC.FC(F)(F)C1C=CC(N)=CC=1>>[F:13][C:10]([F:11])([F:12])[C:7]1[CH:6]=[CH:5][C:4]([NH:1][C:2]([F:17])=[O:3])=[CH:9][CH:8]=1

Inputs

Step One
Name
224
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Two
Name
polytetrafluoroethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(F)(F)[*:1])(F)[*:2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCC
Step Five
Name
114
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)N)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over a period of about 35 minutes at about 3° C
Duration
35 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained

Outcomes

Product
Details
Reaction Time
112 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)NC(=O)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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